![molecular formula C22H22N4O2S B5099598 6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5099598.png)
6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allyloxyphenyl group and a propylsulfanyl group attached to a dihydrotriazino-benzoxazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Allyloxyphenyl Intermediate: The allyloxyphenyl group is synthesized by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Propylsulfanyl Intermediate: The propylsulfanyl group is introduced by reacting 3-mercaptopropionic acid with propyl bromide in the presence of a base.
Cyclization to Form the Triazino-Benzoxazepine Core: The allyloxyphenyl and propylsulfanyl intermediates are then reacted with a suitable triazine precursor under acidic or basic conditions to form the triazino-benzoxazepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazine ring or the sulfanyl group.
Substitution: The allyloxy and propylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols; electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, reduced sulfanyl derivatives.
Substitution: Substituted allyloxy and propylsulfanyl derivatives.
Applications De Recherche Scientifique
6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interact with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[4-(METHOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 6-[4-(ETHOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- 6-[4-(BUTYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Uniqueness
6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, ethoxy, and butyloxy analogs. The allyloxy group enhances the compound’s ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-(4-prop-2-enoxyphenyl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-13-27-16-11-9-15(10-12-16)20-23-18-8-6-5-7-17(18)19-21(28-20)24-22(26-25-19)29-14-4-2/h3,5-12,20,23H,1,4,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSJWENNTJUSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OCC=C)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B5099515.png)
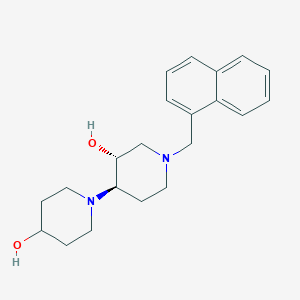
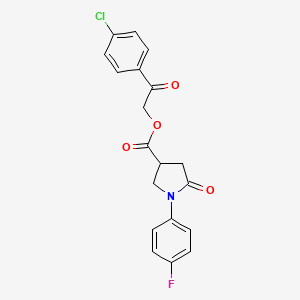
amine](/img/structure/B5099534.png)
![3-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5099560.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5099567.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5099575.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B5099594.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5099611.png)
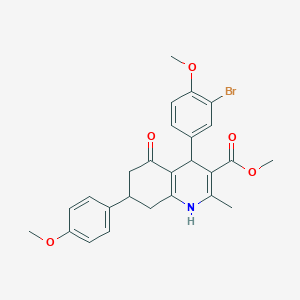
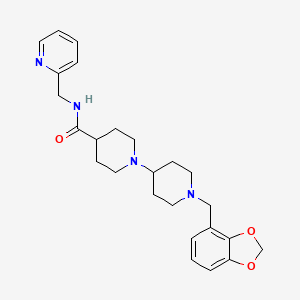
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5099629.png)
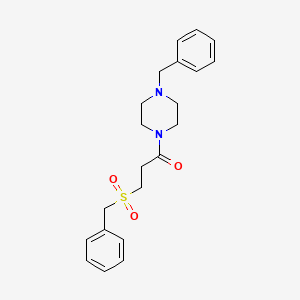
![1-(2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5099636.png)
